molecular formula C21H26N6O4 B2913794 8-(3-((2,4-dimethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923228-85-7

8-(3-((2,4-dimethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2913794
CAS RN: 923228-85-7
M. Wt: 426.477
InChI Key: XQQZWZILBACQAJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains an imidazo[2,1-f]purine core, which is a type of purine derivative. Purines are important components in many biological molecules, such as DNA and RNA. The compound also has a dimethoxyphenyl group and a propylamine group attached to it .

Scientific Research Applications

Antibacterial Activity

Pyrazolines, including B4, have demonstrated antibacterial potential. Researchers have reported their effectiveness against various bacterial strains, making them promising candidates for novel antimicrobial agents .

Antifungal Properties

B4 and related pyrazolines exhibit antifungal activity. These compounds could be explored further for their potential in combating fungal infections .

Antiparasitic Applications

Studies suggest that pyrazolines may have antiparasitic effects. B4 could be investigated for its impact on parasites, potentially aiding in the development of new therapies .

Antioxidant and Anti-Inflammatory Effects

Oxidative stress plays a role in various diseases. Pyrazolines, including B4, possess antioxidant properties. They may help counteract free radicals and reduce oxidative damage in cells and tissues .

Neurotoxicity Assessment

B4’s impact on acetylcholinesterase (AchE) activity in the brain has been studied. AchE is crucial for normal nerve function. Investigating B4’s effects on AchE could provide insights into its neurotoxic potential .

Tumor Suppression Potential

While more research is needed, pyrazolines have shown antitumor activity. B4’s unique structure warrants further investigation to explore its potential as an anticancer agent .

properties

IUPAC Name

6-[3-(2,4-dimethoxyanilino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O4/c1-12-13(2)27-17-18(25(3)21(29)24-19(17)28)23-20(27)26(12)10-6-9-22-15-8-7-14(30-4)11-16(15)31-5/h7-8,11,22H,6,9-10H2,1-5H3,(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQZWZILBACQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCNC4=C(C=C(C=C4)OC)OC)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-((2,4-dimethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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